molecular formula C9H9Br B146386 Cinnamyl bromide CAS No. 4392-24-9

Cinnamyl bromide

Cat. No. B146386
CAS RN: 4392-24-9
M. Wt: 197.07 g/mol
InChI Key: RUROFEVDCUGKHD-QPJJXVBHSA-N
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Description

Cinnamyl bromide is a chemical compound that has been extensively studied due to its versatile applications in organic synthesis. It serves as a key intermediate in the preparation of various functionalized molecules, including optically active compounds, beta-cyclodextrin derivatives, and aromatic compounds with potential biological activities.

Synthesis Analysis

The synthesis of cinnamyl bromide-based compounds has been explored through various catalytic methods. For instance, a chiral phosphine oxide-Sc(OTf)3 complex has been used to catalyze the bromoaminocyclization of (E)-cinnamyl tosylcarbamates, yielding aryl 5-bromo-1,3-oxazinan-2-ones with high yield and enantioselectivity . Additionally, cinnamyl bromide has been reacted with beta-cyclodextrin to form 3(I)-O-cinnamyl derivatives, demonstrating a new method for the preparation of beta-cyclodextrin derivatives with high regioselectivity .

Molecular Structure Analysis

The molecular structure of cinnamyl bromide and its derivatives has been elucidated using various analytical techniques, including 2D NMR. These studies have helped in determining the substitution patterns in singly modified cyclodextrins, which is crucial for understanding the reactivity and potential applications of these compounds .

Chemical Reactions Analysis

Cinnamyl bromide undergoes various chemical reactions, including electrochemical reduction, which has been studied using cyclic voltammetry and controlled-potential electrolysis. The reduction process involves cleavage of the carbon-bromine bond and can lead to the formation of radical intermediates or cinnamyl anions depending on the applied potential . Moreover, cinnamyl bromide has been used in copper-catalyzed allylic alkylation reactions with Grignard reagents, resulting in branched products with excellent regio- and enantioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamyl bromide derivatives have been investigated in various studies. For example, the electrochemical properties of cinnamyl bromide have been characterized in acetonitrile, revealing insights into the reduction mechanisms and the formation of various products . The kinetics of the synthesis of cinnamyl acetate from cinnamyl bromide has also been studied, providing information on the reaction conditions that affect the rate and selectivity of the process .

Scientific Research Applications

Cyclodextrin Derivative Synthesis

Cinnamyl bromide has been utilized in the preparation of cyclodextrin derivatives. A method was developed for the synthesis of 3(I)-O-substituted beta-cyclodextrin derivatives using cinnamyl bromide, showing significant regioselectivity and the potential for further transformations into various groups (Jindřich & Tišlerová, 2005).

Electrochemical Reduction Studies

The electrochemical behavior of cinnamyl bromide has been studied in detail, revealing insights into the mechanism of its reduction and the formation of radical intermediates and cinnamyl anions. This study highlights the potential of cinnamyl bromide in generating various compounds through electrochemical reactions (Brown, Dean, Lopez, & Ji, 2009).

Phase Transfer Catalysis in Synthesis

Cinnamyl bromide is used in phase transfer catalysis to synthesize cinnamyl acetate. Factors affecting the reaction, such as the catalyst type and reaction conditions, were explored, showing its effectiveness in this synthetic method (Devulapelli & Weng, 2009).

Bromine Radical Catalysis

A bromine radical catalysis system using cinnamyl bromide has been reported for efficient [3 + 2] cycloaddition reactions. This system offers a mild, safe, and user-friendly approach to synthesize a variety of compounds, demonstrating the versatility of cinnamyl bromide in catalysis (Chen, Chrisman, & Miyake, 2020).

Multicomponent Coupling Reactions

The reactivity of cinnamyl bromide in multicomponent coupling reactions has been studied, providing efficient access to structurally diverse compounds. This research highlights the role of cinnamyl bromide as a versatile reactant in organic synthesis (Zhang et al., 2019).

Surfactant Aggregate Study

Cinnamyl bromide's effect on the micellar growth of surfactant aggregates was investigated, showing its impact on the physical and chemical properties of the products. This research provides insight into the interaction of fragrance molecules with surfactant aggregates, a crucial aspect of product formulation (Gong et al., 2022).

Allylindium Species Formation

The reaction of cinnamyl bromide with indium(0) leads to the formation of allylindium species. This finding is significant in the field of organometallic chemistry, offering insights into the reactivity and potential applications of cinnamyl bromide in this area (Yasuda, Haga, & Baba, 2009).

Safety And Hazards

Cinnamyl bromide is considered hazardous. It causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling Cinnamyl bromide .

properties

IUPAC Name

[(E)-3-bromoprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUROFEVDCUGKHD-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamyl bromide

CAS RN

4392-24-9
Record name Cinnamyl bromide
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Record name 4392-24-9
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Record name Cinnamyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,990
Citations
Jindřich, I Tišlerová - The Journal of Organic Chemistry, 2005 - ACS Publications
… In conclusion, we have explored a novel synthetic approach utilizing cinnamyl bromide as a highly regioselective reagent for the preparation of 3 I -O-monosubstituted β-CD derivatives. …
Number of citations: 46 pubs.acs.org
IS Koo, JM Cho, SK An, KY Yang… - Bulletin of the Korean …, 2003 - koreascience.kr
… We chose cinnamyl bromide (1) as a suitable substrate which reacts only is expected to react through an Sn1 pathway via fTee' carbocation in view of the stable cationic form, 1+. …
Number of citations: 10 koreascience.kr
DK Brown, JL Dean, WX Lopez… - Journal of the …, 2009 - iopscience.iop.org
… as cinnamyl bromide, should also be able to take the radical pathway. Cinnamyl bromide … were also observed in the reduction of cinnamyl bromide at dropping mercury electrodes in …
Number of citations: 8 iopscience.iop.org
AH Li, LX Dai, XL Hou - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
… The addition of KI to the reaction significantly improved the yield of aziridines due to the production of the more readily salt-forming species cinnamyl iodide from the in situ reaction of …
Number of citations: 51 pubs.rsc.org
AA Frimer, G Strul, P Gilinsky-Sharon - Tetrahedron, 1995 - Elsevier
The reaction of O 2 −• (KO 2 18- crown -6 in toluene) with cinnamyl bromide yielded neither the expected cinnamyl peroxide nor its Kornblum-DeLaMare fragmentation products, …
Number of citations: 5 www.sciencedirect.com
H Wei, T Li, Y Zhou, L Zhou, Q Zeng - Synthesis, 2013 - thieme-connect.com
Alkyl halides, including heteroarylmethyl and arylmethyl halides, bromoacetate, and cinnamyl bromide, are readily prepared via halogenation from basic raw materials, even using …
Number of citations: 43 www.thieme-connect.com
RH DeWolfe, DL Hagmann… - Journal of the American …, 1957 - ACS Publications
… The ultraviolet absorption spectra of the Grignard solution prepared from cinnamyl bromide and of dicinnamylmagnesium have been determined. These spectra are quite similar to …
Number of citations: 19 pubs.acs.org
SH Wang, RJ Chein - Tetrahedron, 2016 - Elsevier
… Under the optimum reaction conditions, cinnamyl bromide reacted with a wide scope of N-diphenylphosphinic aldimines, to give the major trans-aryl cinnamyl aziridines with up to 98% …
Number of citations: 13 www.sciencedirect.com
HP Koch - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… Contrary to statements made by the original authors, it was claimed by von Braun and Kohler (Bey., 1918, 51, 88) that cinnamyl bromide gave much better yields of the desired …
Number of citations: 32 pubs.rsc.org
VG Devulapelli, HS Weng - Catalysis Communications, 2009 - Elsevier
… the quantity of cinnamyl bromide constant at 0.02 mol (Fig. 5). The conversion of cinnamyl bromide increased with the increase of mole ratio of cinnamyl bromide to sodium acetate from …
Number of citations: 34 www.sciencedirect.com

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